

Check Availability & Pricing

# MT-141: A Technical Guide to a Novel Cephamycin Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Antibacterial agent 141 |           |
| Cat. No.:            | B12394150               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

MT-141, also known as Cefminox, is a semisynthetic cephamycin antibiotic distinguished by a D-cysteine moiety in its  $7\beta$ -side chain.[1] As a member of the cephamycin family, it possesses a  $7\alpha$ -methoxy group, which confers significant resistance to  $\beta$ -lactamases, enzymes that are a common cause of bacterial resistance to  $\beta$ -lactam antibiotics.[2] This technical guide provides an in-depth overview of the core characteristics of MT-141, including its antibacterial activity, mechanism of action, and the experimental methodologies used for its evaluation.

# Core Characteristics of the MT-141 Cephamycin

MT-141 exhibits a broad spectrum of antibacterial activity, with a particularly strong and rapid bacteriolytic action against sensitive Gram-negative bacteria.[1] Notably, it is effective against not only rapidly growing bacterial cells but also slowly growing, dense cell populations at low concentrations.[1]

### **Chemical Structure and Structure-Activity Relationships**

The chemical structure of MT-141 is central to its potent antibacterial properties. The D-amino acid function in the C-7 $\beta$  substituent is a key determinant of its activity. Modifications to this part of the molecule have been shown to significantly alter its antibacterial spectrum and efficacy. For instance, amidation or decarboxylation of the D-amino acid moiety leads to an increase in



activity against Gram-positive bacteria but a decrease against Gram-negative bacteria.[3] Conversely, N-acetylation, which removes the basic function, results in a marked decrease in activity against both types of bacteria.[3] The L-configuration of the amino acid also leads to a moderate drop in activity.[3]

# **Quantitative Antibacterial Activity**

The in vitro activity of MT-141 has been extensively compared to other cephalosporins. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of MT-141 against a range of bacterial isolates.

| Gram-<br>Positive<br>Bacteria       | MT-141<br>MIC90<br>(μg/mL) | Cefoxitin<br>MIC90<br>(µg/mL) | Cefmetaz<br>ole MIC90<br>(µg/mL) | Moxalact<br>am MIC90<br>(μg/mL) | Cefotaxi<br>me MIC90<br>(µg/mL) | Cefopera<br>zone<br>MIC90<br>(µg/mL) |
|-------------------------------------|----------------------------|-------------------------------|----------------------------------|---------------------------------|---------------------------------|--------------------------------------|
| Staphyloco<br>ccus<br>aureus        | >100                       | 25                            | 12.5                             | 6.25                            | 3.13                            | 3.13                                 |
| Staphyloco<br>ccus<br>epidermidis   | 50                         | 25                            | 12.5                             | 6.25                            | 6.25                            | 6.25                                 |
| Streptococ<br>cus<br>pyogenes       | 1.56                       | 0.2                           | 0.2                              | 0.1                             | <0.1                            | <0.1                                 |
| Streptococ<br>cus<br>pneumonia<br>e | 6.25                       | 0.78                          | 0.39                             | 0.1                             | <0.1                            | 0.1                                  |
| Enterococc<br>us faecalis           | >100                       | >100                          | >100                             | >100                            | >100                            | >100                                 |



| Gram-<br>Negative<br>Bacteria | MT-141<br>MIC90<br>(μg/mL) | Cefoxitin<br>MIC90<br>(µg/mL) | Cefmetaz<br>ole MIC90<br>(µg/mL) | Moxalact<br>am MIC90<br>(μg/mL) | Cefotaxi<br>me MIC90<br>(µg/mL) | Cefopera<br>zone<br>MIC90<br>(µg/mL) |
|-------------------------------|----------------------------|-------------------------------|----------------------------------|---------------------------------|---------------------------------|--------------------------------------|
| Escherichi<br>a coli          | 6.25                       | 12.5                          | 3.13                             | 0.39                            | 0.2                             | 0.78                                 |
| Klebsiella<br>pneumonia<br>e  | 3.13                       | 6.25                          | 1.56                             | 0.39                            | 0.2                             | 1.56                                 |
| Proteus<br>mirabilis          | 1.56                       | 25                            | 3.13                             | 0.39                            | 0.2                             | 0.39                                 |
| Proteus<br>vulgaris           | 0.78                       | 12.5                          | 1.56                             | 0.2                             | 0.2                             | 0.78                                 |
| Morganella<br>morganii        | 0.39                       | 12.5                          | 1.56                             | 0.78                            | 0.39                            | 3.13                                 |
| Serratia<br>marcescen<br>s    | 12.5                       | >100                          | 50                               | 1.56                            | 1.56                            | 12.5                                 |
| Pseudomo<br>nas<br>aeruginosa | >100                       | >100                          | >100                             | 50                              | 25                              | 12.5                                 |



| Anaerobi<br>c<br>Bacteria | MT-141<br>MIC90<br>(μg/mL) | Cefoxitin<br>MIC90<br>(µg/mL) | Cefmetaz<br>ole MIC90<br>(µg/mL) | Moxalact<br>am MIC90<br>(μg/mL) | Cefotaxi<br>me MIC90<br>(µg/mL) | Cefopera<br>zone<br>MIC90<br>(µg/mL) |
|---------------------------|----------------------------|-------------------------------|----------------------------------|---------------------------------|---------------------------------|--------------------------------------|
| Bacteroide<br>s fragilis  | 12.5                       | 50                            | 25                               | 12.5                            | 50                              | 100                                  |
| Clostridium perfringens   | 3.13                       | 6.25                          | 3.13                             | 3.13                            | 6.25                            | 12.5                                 |
| Clostridium difficile     | 6.25                       | 25                            | 12.5                             | 50                              | 100                             | >100                                 |

Data extracted from "In Vitro and in Vivo Antibacterial Activities of MT-141, a New Semisynthetic Cephamycin, Compared with Those of Five Cephalosporins" published in Antimicrobial Agents and Chemotherapy.

#### **Mechanism of Action**

Similar to other  $\beta$ -lactam antibiotics, MT-141 exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The  $7\alpha$ -methoxy group provides steric hindrance that protects the  $\beta$ -lactam ring from hydrolysis by many  $\beta$ -lactamases.





Click to download full resolution via product page

Caption: Mechanism of action of MT-141.

# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC of MT-141 and reference antibiotics is determined by the agar dilution method.

- Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted to the desired concentrations.
- Preparation of Agar Plates: A defined volume of each antibiotic dilution is added to molten
   Mueller-Hinton agar and poured into petri dishes.
- Inoculum Preparation: Bacterial strains are cultured overnight and the suspension is diluted to a standardized concentration (e.g., 10<sup>4</sup> CFU per spot).
- Inoculation: The bacterial suspensions are inoculated onto the surface of the antibioticcontaining agar plates using a multipoint inoculator.
- Incubation: The plates are incubated at 37°C for 18 to 24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.





Click to download full resolution via product page

Caption: Workflow for MIC determination.

## Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of MT-141 to PBPs of Escherichia coli is determined by a competitive binding assay.



- Membrane Preparation: E. coli cells are grown to mid-log phase, harvested, and lysed to obtain the cell membrane fraction containing the PBPs.
- Competitive Binding: The membrane preparations are incubated with various concentrations of unlabeled MT-141 or other β-lactam antibiotics.
- Labeling: A saturating concentration of radiolabeled or fluorescently labeled penicillin G is added to the mixture and incubated to label the PBPs that are not bound by the test antibiotic.
- SDS-PAGE: The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Detection: The gel is exposed to X-ray film (for radiolabeling) or imaged using a fluorescence scanner to visualize the PBP bands. The intensity of the bands corresponds to the amount of labeled penicillin G bound, and thus inversely to the affinity of the test antibiotic.

#### Conclusion

MT-141 is a potent cephamycin antibiotic with a strong bacteriolytic effect, particularly against Gram-negative bacteria. Its efficacy is rooted in its unique chemical structure, which confers both high affinity for penicillin-binding proteins and stability against  $\beta$ -lactamases. The provided data and experimental protocols offer a comprehensive technical overview for researchers and drug development professionals engaged in the study of novel antimicrobial agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In Vitro and In Vivo Antibacterial Activities of MT-141, a New Semisynthetic Cephamycin, Compared with Those of Five Cephalosporins PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel morphological changes in gram-negative bacteria caused by combination of bulgecin and cefmenoxime - PMC [pmc.ncbi.nlm.nih.gov]



- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [MT-141: A Technical Guide to a Novel Cephamycin Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394150#mt-141-cephamycin-family-characteristics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com